Cas no 1000931-83-8 (N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide)

N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
- N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide
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- MDL: MFCD09863322
- インチ: 1S/C7H7ClN2O2/c8-4-6(11)10-7(12)5-2-1-3-9-5/h1-3,9H,4H2,(H,10,11,12)
- InChIKey: HRKXWSRJLZQUFA-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC(C1=CC=CN1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 196
- トポロジー分子極性表面積: 62
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29897-10.0g |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
TRC | A619248-25mg |
N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 25mg |
$ 70.00 | 2022-06-07 | ||
Aaron | AR019LUB-100mg |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 100mg |
$234.00 | 2025-02-14 | |
Aaron | AR019LUB-500mg |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 500mg |
$585.00 | 2025-02-14 | |
Aaron | AR019LUB-1g |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 1g |
$751.00 | 2025-02-14 | |
Enamine | EN300-29897-0.25g |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
Aaron | AR019LUB-10g |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 10g |
$3145.00 | 2023-12-16 | |
Aaron | AR019LUB-250mg |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 250mg |
$322.00 | 2025-02-14 | |
Aaron | AR019LUB-50mg |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95% | 50mg |
$164.00 | 2025-02-14 | |
Enamine | EN300-29897-1.0g |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide |
1000931-83-8 | 95.0% | 1.0g |
$528.0 | 2025-03-19 |
N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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4. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamideに関する追加情報
Introduction to N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide (CAS No. 1000931-83-8)
N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide, a compound with the chemical formula C₇H₆ClN₂O₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 1000931-83-8, has garnered attention due to its versatile structural features and potential applications in drug development. The presence of both a chloroacetyl group and a pyrrole ring makes it a valuable intermediate in the synthesis of more complex molecules, particularly those aimed at modulating biological pathways.
The structure of N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide consists of a pyrrole core substituted with a carboxamide group at the 2-position and a chloroacetyl moiety at the 1-position. This arrangement provides multiple sites for chemical modification, enabling its use in the creation of peptidomimetics, heterocyclic compounds, and other pharmacologically relevant structures. The chloroacetyl group, in particular, is known for its reactivity in nucleophilic substitution reactions, making it a powerful tool for introducing functional groups into larger molecular frameworks.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from pyrrole-based scaffolds. Pyrroles are heterocyclic compounds that are prevalent in many biologically active molecules, including vitamins, antibiotics, and anticancer agents. The incorporation of additional functional groups into the pyrrole ring can enhance its pharmacological properties, leading to increased potency, selectivity, and bioavailability. N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide serves as a key building block in this context, facilitating the synthesis of derivatives that may exhibit desirable therapeutic effects.
One of the most compelling aspects of N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide is its potential application in the field of immunomodulation. Research has shown that pyrrole derivatives can interact with various immune system components, influencing processes such as inflammation and antigen presentation. The chloroacetyl group allows for further functionalization, enabling the design of molecules that can selectively target specific immune pathways. This has implications for the development of new treatments for autoimmune diseases, chronic inflammation, and even certain types of cancer.
The synthesis of N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the reaction of 1H-pyrrole-2-carboxylic acid with chloroacetyl chloride under basic conditions. This step forms the carboxamide linkage while introducing the chloroacetyl group at the 1-position of the pyrrole ring. Subsequent modifications can be performed to tailor the compound's properties for specific applications. The ability to easily modify this core structure makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry have further enhanced the utility of N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets such as enzymes and receptors. By simulating these interactions computationally, scientists can identify potential lead compounds more efficiently than traditional methods alone. This approach has accelerated the drug discovery process significantly, reducing both time and cost associated with developing new medications.
The role of N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide in peptidomimetic design is particularly noteworthy. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but often exhibit improved pharmacokinetic properties. The ability to incorporate non-peptide groups into peptidomimetics can enhance their stability and bioavailability while maintaining or even increasing their efficacy. The N-(2-Chloroacetyl) moiety provides a site for introducing such modifications, allowing for the creation of highly tailored molecules with specific biological functions.
In conclusion, N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide (CAS No. 1000931-83-8) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing complex molecules aimed at modulating biological pathways relevant to various diseases. The ongoing research into its applications in immunomodulation and peptidomimetic design underscores its importance as a tool for drug discovery. As computational methods continue to evolve, the utility of this compound is likely to expand even further, offering new opportunities for therapeutic innovation.
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